1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
Description
1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine (CAS: N/A; Molecular Formula: C₁₇H₁₈F₂N₂O₂S; Monoisotopic mass: 352.1057 g/mol) is a piperazine derivative featuring a 4-fluorophenyl group at the 1-position and a 4-methylpiperidinyl sulfonyl moiety at the 4-position. This compound is synthesized via nucleophilic substitution and sulfonylation reactions, as outlined in Scheme 1 of and , where 1-(4-fluorophenyl)piperazine reacts with appropriate aldehydes and sulfonylating agents .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2S/c1-14-6-8-19(9-7-14)23(21,22)20-12-10-18(11-13-20)16-4-2-15(17)3-5-16/h2-5,14H,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRPZNWAZYZADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine, a compound with significant pharmacological potential, is being investigated for its biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and research findings.
- IUPAC Name : 1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- Molecular Formula : C16H22F2N4O2S
- Molecular Weight : 366.43 g/mol
- CAS Number : [1212636-94-6]
Synthesis
The synthesis of 1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine typically involves the reaction of 4-fluorobenzylpiperazine with a sulfonamide derivative. The process is characterized by:
- Reagents : 4-fluorobenzyl chloride, 4-methylpiperidine, and a suitable sulfonyl chloride.
- Conditions : The reaction is usually conducted in a solvent such as DMF (N,N-Dimethylformamide) under reflux conditions.
Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It has been shown to act as a selective antagonist at certain serotonin and dopamine receptors, which may contribute to its effects in neuropharmacology.
Pharmacological Studies
- Cholinergic Activity : A study highlighted that derivatives similar to this compound showed promising activity as acetylcholinesterase inhibitors, potentially beneficial in treating Alzheimer's disease by enhancing cholinergic transmission .
- Antidepressant Effects : Another investigation reported that related piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting their potential utility in treating mood disorders .
- Anti-cancer Potential : The compound's structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range, indicating substantial anti-cancer activity .
Data Table of Biological Activities
Case Study 1: Alzheimer’s Disease Model
In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function correlated with increased levels of acetylcholine in the brain, affirming its role as an acetylcholinesterase inhibitor.
Case Study 2: Depression Treatment
A randomized controlled trial assessed the efficacy of a piperazine derivative similar to our compound in patients with major depressive disorder. Results indicated a significant improvement in depressive symptoms compared to placebo after eight weeks of treatment.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Sulfonylpiperazine Derivatives
1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
- Structure : Differs by a 3-methyl group on the sulfonyl-linked phenyl ring (vs. 4-methylpiperidinyl in the target compound).
- Its molecular mass (352.40 g/mol) is comparable to the target compound .
1-(4-Methylphenyl)sulfonyl-4-[4-nitro-3-(4-phenylpiperazinyl)phenyl]piperazine
- Structure : Contains a nitro group and a phenylpiperazine substituent.
- Activity : The nitro group may confer electron-withdrawing effects, altering binding affinity in receptor targets (e.g., serotonin or dopamine transporters) .
1-(Bis(4-Fluorophenyl)methyl)-4-sulfamoylpiperazines (6h, 6j)
- Structure : Bis(4-fluorophenyl)methyl group increases steric bulk and hydrophobicity.
- Activity: These compounds show enhanced AChE inhibitory activity (IC₅₀: ~1–5 µM) compared to monosubstituted analogs, suggesting the bis-fluorophenyl motif improves enzyme interaction .
Table 1: Key Sulfonylpiperazine Derivatives
Piperazine-Benzylamine and Dopamine Reuptake Inhibitors
GBR-12909
- Structure : Contains a bis(4-fluorophenyl)methoxyethyl group and 3-phenylpropyl chain.
- Activity : Potent dopamine reuptake inhibitor (IC₅₀: <10 nM). The bis-fluorophenyl groups enhance binding to dopamine transporters, unlike the target compound’s single fluorophenyl group .
MCL0042
Table 2: Piperazine-Based CNS Modulators
Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine)
- Metabolism: Oxidized to 4,4'-difluorobenzophenone (M-3) via cytochrome P450 (CYP2D subfamily). Fluorine atoms reduce clearance compared to non-fluorinated analogs like cinnarizine .
- Relevance : The 4-fluorophenyl group in the target compound may similarly influence metabolic stability.
1-(4-Fluorophenyl)-4-(p-tolylsulfonyl)piperazine
- Safety : Classified under GHS Category 2 for acute toxicity. The toluenesulfonyl group may contribute to higher toxicity compared to aliphatic sulfonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
